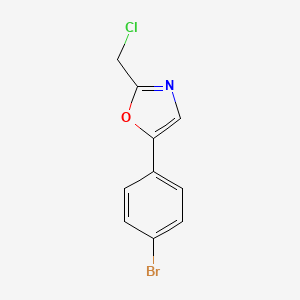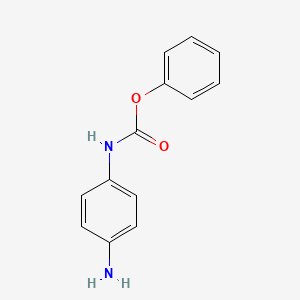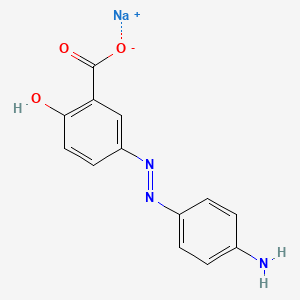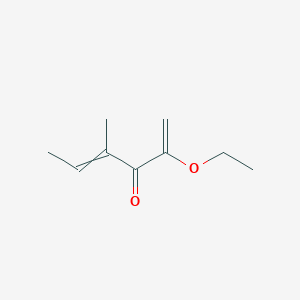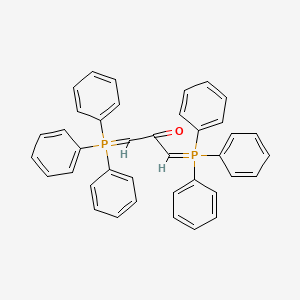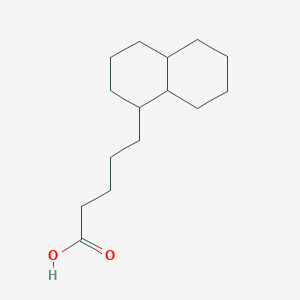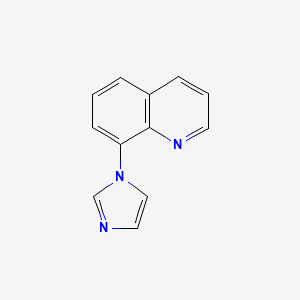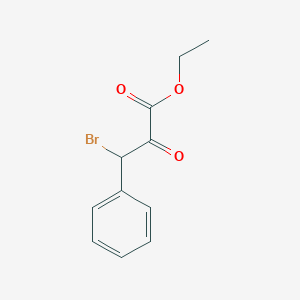
3-溴-2-氧代-3-苯基丙酸乙酯
描述
Ethyl 3-bromo-2-oxo-3-phenylpropanoate is an organic compound with the molecular formula C11H11BrO3. It is a brominated ester that is commonly used in organic synthesis and research. The compound is characterized by its phenyl group attached to a propanoate backbone, which includes a bromine atom and an oxo group. This structure makes it a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals .
科学研究应用
Ethyl 3-bromo-2-oxo-3-phenylpropanoate is widely used in scientific research due to its versatility as a synthetic intermediate. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Serves as a precursor in the synthesis of various drugs, particularly those with anti-inflammatory and analgesic properties.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of specialty chemicals
安全和危害
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 3-bromo-2-oxo-3-phenylpropanoate can be synthesized through the bromination of ethyl benzoylacetate. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform, under reflux conditions. The general reaction scheme is as follows:
C6H5COCH2COOEt+Br2→C6H5COCBrCOOEt+HBr
Industrial Production Methods: In industrial settings, the production of ethyl 3-bromo-2-oxo-3-phenylpropanoate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Types of Reactions:
Substitution Reactions: Ethyl 3-bromo-2-oxo-3-phenylpropanoate undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The compound can be reduced to ethyl 3-hydroxy-2-oxo-3-phenylpropanoate using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: Oxidation of ethyl 3-bromo-2-oxo-3-phenylpropanoate can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.
Major Products:
Substitution: Ethyl 3-azido-2-oxo-3-phenylpropanoate, ethyl 3-thiocyanato-2-oxo-3-phenylpropanoate.
Reduction: Ethyl 3-hydroxy-2-oxo-3-phenylpropanoate.
Oxidation: Ethyl 3-carboxy-2-oxo-3-phenylpropanoate
作用机制
The mechanism of action of ethyl 3-bromo-2-oxo-3-phenylpropanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the molecule is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an electrophilic intermediate. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
相似化合物的比较
Ethyl 3-bromo-2-oxo-3-phenylpropanoate can be compared with other brominated esters and similar compounds:
Ethyl 2-bromo-3-oxo-3-phenylpropanoate: Similar structure but with the bromine atom at a different position.
Ethyl 3-bromo-2-oxo-3-methylpropanoate: Contains a methyl group instead of a phenyl group.
Ethyl 3-chloro-2-oxo-3-phenylpropanoate: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: Ethyl 3-bromo-2-oxo-3-phenylpropanoate is unique due to its specific reactivity profile, which is influenced by the presence of both the bromine atom and the phenyl group. This combination makes it a valuable intermediate in organic synthesis, offering distinct advantages in terms of reactivity and selectivity .
属性
IUPAC Name |
ethyl 3-bromo-2-oxo-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIHQDOUUDXWFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(C1=CC=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


